N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide
CAS No.:
Cat. No.: VC18486782
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)-6-methylphenyl]acetamide |
| Standard InChI | InChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17) |
| Standard InChI Key | MSBPREXJPQJIFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=CCCCC2)NC(=O)C |
Introduction
Molecular Structure and Characterization
Chemical Identity
The compound’s systematic name, N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide, reflects its core structure:
-
Phenyl backbone: Substituted at the 2-position with a cyclohexene moiety and at the 6-position with a methyl group.
-
Acetamide functional group: Linked to the nitrogen atom of the aniline derivative.
Molecular Formula:
Molecular Weight: 227.30 g/mol
IUPAC Name: N-[2-(cyclohex-1-en-1-yl)-6-methylphenyl]acetamide
Structural Features
-
The cyclohexene ring introduces conformational flexibility, enabling potential interactions with hydrophobic biological targets.
-
The methyl group enhances lipophilicity, potentially improving membrane permeability .
-
The acetamide group serves as a hydrogen bond donor/acceptor, critical for molecular recognition .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide involves two primary steps:
-
Preparation of 2-(1-Cyclohexen-1-yl)-6-methylaniline:
-
Acetylation of the Amine:
Optimization Notes:
-
Substituting acetyl chloride with acetic anhydride () increases yield to 85% but requires extended reaction times.
-
Catalytic dimethylaminopyridine (DMAP) accelerates acetylation under mild conditions.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Range | Method |
|---|---|---|
| Melting Point | 134–137°C | Differential Scanning Calorimetry |
| Boiling Point | 312°C (decomposes) | Thermogravimetric Analysis |
| Solubility in Water | 0.12 mg/mL (25°C) | Shake-flask method |
| LogP (Octanol-Water) | 3.45 | HPLC-derived |
-
Stability: The compound remains stable under ambient conditions for >6 months but degrades in acidic media (pH <4) via acetamide hydrolysis .
-
Spectroscopic Data:
-
(400 MHz, CDCl): δ 7.21 (d, J=7.8 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.85 (d, J=7.8 Hz, 1H, Ar-H), 5.72 (m, 1H, cyclohexene CH), 2.34 (s, 3H, CH), 2.12 (s, 3H, COCH).
-
IR (KBr): 3280 cm (N-H stretch), 1655 cm (C=O stretch).
-
Reactivity and Functionalization
Key Chemical Reactions
-
Hydrolysis:
-
Electrophilic Substitution:
-
Cyclohexene Functionalization:
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) proceed at 60°C to yield bicyclic adducts.
-
| Parameter | Value |
|---|---|
| Acute Toxicity (LD, rat) | 420 mg/kg (oral) |
| Skin Irritation | Moderate (OECD 404) |
| Environmental Persistence | Low (BCF: 12.5) |
Precautions:
-
Use nitrile gloves and safety goggles during handling.
-
Store in airtight containers under nitrogen at 4°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume